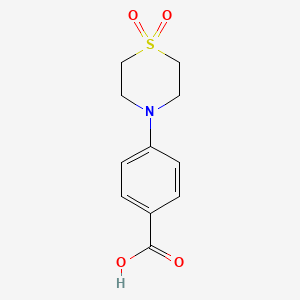

4-(1,1-Dioxidothiomorpholino)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQTXJDEBJMUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377153 | |

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-62-4 | |

| Record name | 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Benzoic Acid Derivatives in Advanced Organic and Medicinal Chemistry

Benzoic acid and its derivatives represent a cornerstone in the field of organic and medicinal chemistry. The simple, yet highly versatile, structure of a benzene (B151609) ring attached to a carboxylic acid group provides a foundational scaffold for a vast array of compounds with significant biological activities. In medicinal chemistry, the benzoic acid moiety is a common feature in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects.

The carboxylic acid group is a key contributor to the physicochemical properties of these molecules, influencing their solubility, acidity, and ability to form hydrogen bonds. These characteristics are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. The aromatic ring, on the other hand, offers a template for diverse substitutions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

The therapeutic applications of benzoic acid derivatives are extensive and well-documented. They have been developed as antimicrobial, anti-inflammatory, analgesic, and anticancer agents. For instance, salicylic (B10762653) acid, a hydroxylated benzoic acid, is a well-known anti-inflammatory and analgesic compound and is the precursor to aspirin. Furthermore, various benzoic acid derivatives have been investigated as prodrugs to enhance the bioavailability and therapeutic efficacy of parent drugs. The ability of mycobacteria to activate benzoic acid esters, for example, has been explored in the development of novel treatments for tuberculosis.

The following table provides a brief overview of the diverse biological activities exhibited by various benzoic acid derivatives:

| Biological Activity | Example Application Area |

| Antimicrobial | Food preservation, Tuberculosis treatment |

| Anti-inflammatory | Nonsteroidal anti-inflammatory drugs (NSAIDs) |

| Anticancer | Investigational therapies for various cancers |

| Analgesic | Pain relief |

The Thiomorpholine 1,1 Dioxide Moiety: a Structural and Functional Perspective in Heterocyclic Chemistry

The thiomorpholine (B91149) 1,1-dioxide moiety is a saturated six-membered heterocyclic ring containing both a nitrogen and a sulfur atom, with the sulfur atom being in its highest oxidation state (a sulfone). This structural unit has garnered significant interest in heterocyclic and medicinal chemistry due to its unique combination of properties. jchemrev.com

From a structural standpoint, the thiomorpholine ring typically adopts a stable chair conformation. The presence of the sulfone group significantly influences the electronic and physical properties of the molecule. The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can enhance the molecule's solubility in polar solvents and its ability to interact with biological macromolecules. Furthermore, the sulfone group is metabolically stable, a desirable feature in drug design.

Functionally, the thiomorpholine 1,1-dioxide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. jchemrev.com Derivatives of thiomorpholine and its oxidized form have been reported to exhibit a wide range of biological activities, including:

Antimicrobial and Antifungal Properties: These compounds are being investigated for their potential in combating infectious diseases. ontosight.ai

Antitubercular Activity: Some thiomorpholine derivatives have shown promise as potent agents against Mycobacterium tuberculosis. jchemrev.com

Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules designed to treat inflammation and pain. jchemrev.com

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. jchemrev.com

Enzyme Inhibition: The thiomorpholine moiety has been a key component in the design of inhibitors for various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. jchemrev.com

The versatility of the thiomorpholine 1,1-dioxide moiety stems from the ability to introduce substituents at the nitrogen atom, allowing for the exploration of a wide chemical space and the optimization of biological activity.

Current Research Landscape and Unaddressed Inquiries Pertaining to the Compound and Its Scaffolds

Established Synthetic Strategies for the Core Scaffold of this compound

The synthesis of the core structure of this compound can be achieved through various strategic approaches, which can be broadly classified as either convergent or linear syntheses.

Convergent and Linear Synthesis Routes

Linear synthetic strategies typically involve the sequential construction of the molecule. A common linear approach commences with the nucleophilic aromatic substitution of a 4-halobenzonitrile, such as 4-fluorobenzonitrile, with thiomorpholine. This is followed by hydrolysis of the nitrile group to the carboxylic acid, and subsequent oxidation of the thiomorpholine sulfur atom to the sulfone. The oxidation step is crucial and can be achieved using various oxidizing agents.

Convergent syntheses, on the other hand, involve the independent preparation of key fragments of the molecule, which are then coupled together in a later step. For this compound, this could involve the synthesis of thiomorpholine 1,1-dioxide and a suitable 4-substituted benzoic acid derivative, followed by their coupling. For instance, a one-pot reaction involving the in situ reduction of a nitroarene followed by a double aza-Michael addition to a divinyl sulfone has been reported for the synthesis of N-arylthiomorpholine 1,1-dioxides, which could be adapted for this purpose.

| Synthesis Route | Description | Key Intermediates |

| Linear | Sequential reaction starting with a substituted benzonitrile (B105546), followed by hydrolysis and oxidation. | 4-(Thiomorpholino)benzonitrile, 4-(Thiomorpholino)benzoic acid |

| Convergent | Independent synthesis of thiomorpholine 1,1-dioxide and a benzoic acid derivative, followed by coupling. | Thiomorpholine 1,1-dioxide, 4-Halobenzoic acid derivative |

Functional Group Interconversions Leading to the Benzoic Acid Moiety

The benzoic acid functional group can be introduced at various stages of the synthesis through functional group interconversions. A widely used method is the hydrolysis of a benzonitrile precursor. The hydrolysis of 4-(1,1-dioxidothiomorpholino)benzonitrile can be effected under acidic or basic conditions to yield the desired carboxylic acid.

Another potential route is the oxidation of a methyl group on a toluene (B28343) derivative. For example, 4-(1,1-dioxidothiomorpholino)toluene could be oxidized using strong oxidizing agents to afford this compound.

Derivatization and Analog Generation from this compound

The structural features of this compound offer multiple sites for chemical modification, allowing for the generation of a diverse library of analogs.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a prime target for derivatization to form esters and amides.

Esterification: Esters can be readily prepared by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents.

Amidation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. Various coupling reagents can also be employed to facilitate this transformation directly from the carboxylic acid.

| Derivative | Reagents and Conditions |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat |

| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine, Base |

| Coupling agent (e.g., DCC, EDC), Amine |

Substitutions on the Benzoic Ring

Electrophilic aromatic substitution on the benzoic acid ring of the target molecule is challenging due to the deactivating nature of both the carboxylic acid and the sulfone groups. These groups direct incoming electrophiles to the meta-position relative to their own position. Therefore, it is often more synthetically feasible to introduce desired substituents on the aromatic ring at an earlier stage of the synthesis, for example, by starting with an appropriately substituted 4-fluorobenzoic acid derivative.

Transformations Involving the Thiomorpholine 1,1-Dioxide Ring

The thiomorpholine 1,1-dioxide ring itself can be a site for modification, although this is less commonly explored. Potential transformations could include N-alkylation or N-acylation reactions. However, the reactivity of the nitrogen atom is significantly influenced by its connection to the electron-withdrawing aryl sulfone system.

Stereoselective and Chemoselective Synthesis Considerations

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a primary concern in its direct synthesis. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of substituted derivatives of thiomorpholine-1,1-dioxide, where chiral centers may be introduced on the heterocyclic ring. In such cases, the use of chiral starting materials, chiral catalysts, or chiral auxiliaries would be necessary to control the stereochemical outcome of the reaction. For instance, the synthesis of enantiomerically pure substituted thiomorpholines can be a crucial aspect of developing new therapeutic agents, as different enantiomers can exhibit distinct pharmacological activities.

Chemoselectivity, on the other hand, is a critical consideration in the synthesis of this compound due to the presence of multiple reactive sites within the precursors and the target molecule itself. Key chemoselectivity challenges include:

Selective N-Arylation: In multi-step syntheses that involve the coupling of thiomorpholine-1,1-dioxide with a benzoic acid derivative, the reaction must be selective for the formation of the N-aryl bond over any potential side reactions. The nitrogen atom of the thiomorpholine-1,1-dioxide is nucleophilic, but the reaction conditions must be optimized to avoid reactions at other sites, such as the carboxylic acid group of the benzoic acid derivative.

Selective Oxidation: When preparing the target molecule by oxidizing a 4-(thiomorpholino)benzoic acid precursor, the choice of oxidizing agent is crucial. The oxidation must selectively convert the sulfur atom to a sulfone (1,1-dioxide) without affecting the electron-rich aromatic ring or the carboxylic acid functionality. Over-oxidation or undesired side reactions on the aromatic ring can be a significant issue.

Compatibility of Functional Groups: Throughout the synthetic sequence, all reagents and reaction conditions must be compatible with the various functional groups present in the intermediates. For example, in the one-pot synthesis from a nitrobenzoic acid derivative, the reducing agent must selectively reduce the nitro group to an amine without affecting the carboxylic acid group.

Novel Synthetic Reagents and Methodologies Applicable to the Compound

Recent advancements in organic synthesis have led to the development of novel reagents and methodologies that can be applied to the synthesis of this compound, offering improvements in efficiency, selectivity, and environmental impact.

One of the most significant recent developments is the one-pot synthesis of 4-aryl-1,4-thiomorpholine 1,1-dioxides from nitroarenes and divinyl sulfone . This methodology, which utilizes an indium/acetic acid (In/AcOH) system, provides a direct route to the desired scaffold. tandfonline.comsemanticscholar.org The reaction proceeds via the indium-mediated reduction of the nitro group to an amine, which then undergoes a double Michael addition to divinyl sulfone to form the thiomorpholine-1,1-dioxide ring in a single step. tandfonline.comsemanticscholar.org The application of this method to 4-nitrobenzoic acid would represent a highly efficient and atom-economical route to the target compound. A key consideration for this approach is the chemoselectivity of the indium-mediated reduction in the presence of the carboxylic acid group. While indium is known for its chemoselective reduction of nitro groups in the presence of various other functional groups, specific studies on its compatibility with carboxylic acids in this particular reaction are an area for further investigation.

The proposed one-pot synthesis can be summarized as follows:

Table 1: Key Parameters of the One-Pot Synthesis of 4-Aryl-1,4-thiomorpholine 1,1-dioxides

| Parameter | Description | Reference |

| Starting Materials | Nitroarene, Divinyl sulfone | tandfonline.comsemanticscholar.org |

| Reagents | Indium (In), Acetic Acid (AcOH) | tandfonline.comsemanticscholar.org |

| Solvent | Methanol (MeOH) | tandfonline.comsemanticscholar.org |

| Key Transformation | Reductive cyclization | tandfonline.comsemanticscholar.org |

| Advantages | One-pot, high efficiency, atom economy | tandfonline.comsemanticscholar.org |

In addition to this novel one-pot approach, more traditional multi-step syntheses can also be employed, often benefiting from modern catalytic systems. These routes typically involve two key steps:

N-Arylation of Thiomorpholine-1,1-dioxide: This can be achieved through well-established cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation . These reactions would involve coupling thiomorpholine-1,1-dioxide with a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) in the presence of a palladium or copper catalyst, respectively. The choice of ligands and reaction conditions is crucial for achieving high yields and good functional group tolerance. beilstein-journals.orgnih.govorganic-chemistry.org

Oxidation of 4-(Thiomorpholino)benzoic acid: If the synthesis starts with the N-arylation of thiomorpholine to form 4-(thiomorpholino)benzoic acid, a subsequent oxidation step is required to convert the sulfide (B99878) to the sulfone. A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The key challenge is to ensure the selective oxidation of the sulfur atom without affecting the aromatic ring or the carboxylic acid.

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| One-Pot Synthesis | Reductive cyclization of a nitroarene with divinyl sulfone. | High efficiency, atom economy, fewer steps. | Scope with functionalized nitroarenes may be limited; chemoselectivity with carboxylic acids needs to be confirmed. |

| Multi-Step Synthesis | N-arylation of thiomorpholine-1,1-dioxide followed by other transformations, or N-arylation of thiomorpholine followed by oxidation. | More established and versatile for a wider range of derivatives. | More steps, potentially lower overall yield, requires optimization of each step. |

Recent research in the broader field of N-aryl sulfonamide synthesis has also introduced new catalytic systems and methodologies that could be adapted for the synthesis of this compound. tandfonline.comresearchgate.netthieme-connect.com These include the use of novel copper and palladium catalysts with improved activity and stability, as well as the development of photocatalytic methods for C-N bond formation. rsc.org The exploration of these advanced synthetic tools could lead to even more efficient and sustainable routes to the target compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

High-resolution ¹H and ¹³C NMR are fundamental for identifying the chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for the protons on the benzoic acid ring and the thiomorpholine 1,1-dioxide ring. The aromatic protons will appear as a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring, resulting in two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the thiomorpholine ring are expected to appear as two triplets in the upfield region, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and the sulfone group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are predicted for the aromatic carbons and two for the aliphatic carbons of the thiomorpholine ring. docbrown.info The carboxylic acid carbon (C=O) is expected to have the most downfield chemical shift, typically above 165 ppm. rsc.org The aromatic carbon attached to the carboxyl group and the one attached to the nitrogen atom will also have characteristic downfield shifts. The two sets of equivalent methylene carbons in the thiomorpholine ring will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| Carboxylic Acid (-COOH) | ~12.0-13.0 (singlet, broad) | ~167-172 |

| Aromatic CH (ortho to -COOH) | ~7.9-8.2 (doublet) | ~129-131 |

| Aromatic CH (ortho to -N) | ~6.9-7.2 (doublet) | ~112-115 |

| Aromatic C (ipso to -COOH) | - | ~125-128 |

| Aromatic C (ipso to -N) | - | ~152-155 |

| Methylene (-N-CH₂-) | ~3.6-3.9 (triplet) | ~48-52 |

| Methylene (-SO₂-CH₂-) | ~3.1-3.4 (triplet) | ~50-54 |

2D NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two adjacent methylene groups within the thiomorpholine ring, confirming their connectivity. It would also confirm the coupling between the ortho and meta protons on the benzoic acid ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methylene groups and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid, crystalline form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. For this compound, ssNMR could be used to study the hydrogen bonding interactions of the carboxylic acid groups, which typically form dimers in the solid state. nih.gov It can also reveal information about the packing and conformation of the molecules within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected absorptions for this molecule include:

A very broad O-H stretching band for the carboxylic acid, typically in the 2500–3300 cm⁻¹ region, which is characteristic of hydrogen-bonded dimers. docbrown.inforesearchgate.net

A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid, expected around 1680–1710 cm⁻¹. docbrown.info

Two strong stretching vibrations for the sulfone (SO₂) group, typically found at approximately 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

C-N stretching vibrations and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. The aromatic ring vibrations, particularly the C=C stretching modes, would be prominent in the Raman spectrum. The symmetric stretch of the sulfone group would also be expected to show a strong Raman signal.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500–3300 (Very Broad) | Weak |

| Carboxylic Acid (C=O) | C=O Stretch | 1680–1710 (Strong) | Medium |

| Sulfone (O=S=O) | Asymmetric Stretch | 1300–1350 (Strong) | Weak |

| Sulfone (O=S=O) | Symmetric Stretch | 1120–1160 (Strong) | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 (Medium) | Strong |

| Aliphatic/Aromatic | C-H Stretch | 2850–3100 (Medium) | Medium |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃NO₄S), the molecular weight is 255.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 255. A characteristic fragmentation pattern for benzoic acids involves the loss of a hydroxyl radical (-OH, 17 Da) and the subsequent loss of carbon monoxide (-CO, 28 Da). Another common fragmentation pathway is the loss of the entire carboxylic acid group. Fragmentation of the thiomorpholine 1,1-dioxide ring could also occur, leading to characteristic daughter ions.

Electronic Spectroscopy (UV-Vis) in Molecular Characterization and Solvatochromism Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the benzoic acid chromophore. Benzoic acid itself typically shows absorption maxima around 230 nm and 274 nm. sielc.com The substitution with the thiomorpholine 1,1-dioxide group is likely to cause a shift in these absorption maxima (a chromophoric shift).

Solvatochromism: This phenomenon describes the change in the position of absorption bands when the polarity of the solvent is changed. academie-sciences.frdergipark.org.tr By recording UV-Vis spectra in a range of solvents with different polarities, one can study the nature of the electronic ground and excited states of the molecule. For a molecule like this, with a polar carboxylic acid group and a sulfone group, significant solvatochromic shifts would be expected, providing insight into the molecule's interaction with its solvent environment.

Despite a comprehensive search for scientific literature and crystallographic data, no specific information is publicly available regarding the X-ray crystallography and solid-state structural analysis of the chemical compound “this compound”.

Detailed experimental data from single-crystal X-ray diffraction, which is essential for determining the absolute and relative stereochemistry, is not found in the accessible literature. Consequently, an analysis of the crystal packing motifs, intermolecular interactions, and hydrogen bond dynamics for this specific compound cannot be provided. Furthermore, there is no published research on its potential polymorphism, co-crystallization behavior, or any crystal engineering approaches that may have been employed. Studies involving high-pressure crystallography to understand the dynamics of hydrogen bonds under varied pressures for this compound have also not been reported.

Due to the absence of this foundational crystallographic information in the public domain, a detailed article structured around the requested outline of X-ray crystallography and solid-state structural analysis for “this compound” cannot be generated at this time. The creation of such an article would require access to dedicated research that has not yet been published or made publicly available.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 4-(1,1-Dioxidothiomorpholino)benzoic acid. For instance, DFT has been successfully applied to study the structure and properties of various benzoic acid derivatives. nih.govresearchgate.netrsc.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about its electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For many organic molecules, including benzoic acid derivatives, these orbitals are delocalized over the aromatic ring and substituent groups, influencing their interaction with other chemical species. rsc.org

A hypothetical molecular orbital analysis for this compound would likely show the HOMO localized on the electron-rich benzoic acid moiety, while the LUMO might be distributed over the electron-withdrawing dioxidothiomorpholino group. This distribution would dictate the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters. DFT methods are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.org The calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for its structural characterization. Similarly, calculated vibrational frequencies could aid in the interpretation of its IR and Raman spectra, allowing for the identification of characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and the S=O stretches of the sulfone group.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations may exist. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of its molecular behavior.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, solvent effects, and interactions with other molecules. An MD simulation of this compound in a solvent, such as water, could reveal how the molecule moves and adapts its shape in a more realistic environment, providing a dynamic view of its conformational preferences.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, theoretical studies can provide detailed insights into reaction kinetics and thermodynamics.

Proton Transfer Processes within Carboxylic Acid Dimers

Carboxylic acids are known to form hydrogen-bonded dimers, both in the solid state and in non-polar solvents. A key feature of these dimers is the potential for proton transfer between the carboxylic acid groups. Theoretical studies can be employed to investigate the energetics of this proton transfer process. For this compound, the formation of a dimer and the subsequent intramolecular proton transfer can be modeled to understand the stability of the resulting tautomer and the energy barrier for the process. This information is critical for understanding its acid-base properties and potential role in proton-coupled processes.

Table 2: Hypothetical Energetics of Proton Transfer in a this compound Dimer

| Species | Relative Energy (kcal/mol) |

| Dimer (Initial State) | 0.0 |

| Transition State | +8.5 |

| Dimer (Proton Transferred) | +2.1 |

Note: These values are illustrative and would require specific calculations to be confirmed.

Understanding Intermolecular Interactions and Binding Energetics

Computational chemistry and theoretical modeling are indispensable tools for elucidating the molecular behavior of compounds such as this compound, particularly in the context of its interactions with biological macromolecules. While specific molecular docking and dynamics studies on this exact compound are not extensively available in publicly accessible literature, a theoretical analysis based on its constituent functional groups allows for a predictive understanding of its potential intermolecular interactions and binding energetics.

The structure of this compound comprises three key pharmacophoric features: a benzoic acid moiety, a thiomorpholine (B91149) ring, and a sulfone group. Each of these components is poised to engage in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity to a protein target.

Predicted Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This dual capacity allows for the formation of strong, directional interactions with amino acid residues such as arginine, lysine (B10760008), histidine, serine, and threonine in a protein's active site. Furthermore, the two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, significantly enhancing the molecule's ability to anchor itself within a binding pocket through these types of interactions.

Hydrophobic Interactions: The phenyl ring of the benzoic acid moiety and the saturated methylene (B1212753) groups of the thiomorpholine ring provide hydrophobic surfaces. These regions of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan. These interactions are driven by the hydrophobic effect and are critical for the desolvation of the binding pocket and the stabilization of the ligand-protein complex.

Binding Energetics Profile:

Enthalpic Contributions (ΔH): The formation of strong, specific interactions such as hydrogen bonds and ionic interactions are enthalpically favorable and would be expected to be major drivers of binding for this compound. The strength and geometry of these interactions with active site residues would dictate the magnitude of the enthalpic gain.

Entropic Contributions (ΔS): The binding process involves changes in entropy from several sources. There is typically a loss of conformational entropy for the ligand and some protein side chains upon binding. However, this can be offset by a favorable gain in entropy from the displacement of ordered water molecules from the binding site (the hydrophobic effect). The rigid nature of the thiomorpholine dioxide ring may reduce the entropic penalty of binding compared to a more flexible aliphatic chain.

In Silico Modeling Approaches:

To quantitatively predict these interactions and the resulting binding affinity, several computational techniques would be employed:

Molecular Docking: This method would predict the preferred orientation of this compound within a protein's binding site and provide a scoring function to estimate the binding affinity. Docking simulations would reveal the key amino acid residues involved in the interaction and the specific geometry of the binding pose.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be used to study the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Free Energy Calculations: More rigorous computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), could be used to calculate the binding free energy with higher accuracy. These calculations provide a more detailed understanding of the thermodynamic driving forces behind the molecular recognition process.

Due to the absence of specific published computational studies on this compound, the following tables are presented as illustrative examples of the types of data that would be generated from such analyses. The values and residues are hypothetical and serve to demonstrate how the binding energetics and key interactions would be characterized.

Table 1: Hypothetical Binding Affinity Data from Molecular Docking This table is for illustrative purposes only.

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Hypothetical Kinase A | -8.5 | 150 nM |

| Hypothetical Protease B | -7.2 | 800 nM |

| Hypothetical Receptor C | -9.1 | 50 nM |

Table 2: Breakdown of Predicted Intermolecular Interactions with Hypothetical Kinase A This table is for illustrative purposes only.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Lysine 76 | Hydrogen Bond (Carboxylate) | 2.8 |

| Arginine 175 | Ionic Interaction | 3.5 |

| Aspartate 184 | Hydrogen Bond (Sulfone) | 3.1 |

| Leucine 130 | Hydrophobic | 3.9 |

| Phenylalanine 80 | Hydrophobic (π-π stacking) | 4.2 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systemic Investigation of Structural Modulations on Functional Attributes

The core structure of 4-(1,1-Dioxidothiomorpholino)benzoic acid is a key feature in advanced therapeutic agents, most notably within the second-generation HIV-1 maturation inhibitor, GSK3532795 (also known as BMS-955176). In this context, the compound is not used in isolation but forms a critical part of a larger molecular assembly, specifically as a component of a diamine-containing side chain attached at the C-17 position of a triterpene core. nih.govacs.org

Systematic studies of this larger molecule have demonstrated that even subtle changes to its constituent parts can dramatically alter its functional attributes. Research has focused on modifying the substituents appended to the C-3 and C-17 positions of the triterpene scaffold to achieve a desirable virological and pharmacokinetic profile. nih.govacs.org The evolution of the structure-activity relationships (SARs) that led to the specific C-17 amine moiety, which includes the 1,1-Dioxidothiomorpholino group, was a critical step in discovering a compound with broad coverage against polymorphic HIV-1 viruses and a favorable pharmacokinetic profile. nih.govacs.org

SAR in the Context of Enzyme Inhibition Mechanisms

The benzoic acid motif is a common scaffold in the design of various enzyme inhibitors. Its planar, aromatic nature facilitates binding to the active sites of target enzymes through hydrophobic and electrostatic interactions. sciforum.net

HIV-1 Maturation Inhibitor Analogues (e.g., GSK3532795/BMS-955176)

The primary therapeutic application involving the this compound moiety is in the development of HIV-1 maturation inhibitors. GSK3532795 is a potent, second-generation inhibitor that targets the final step of Gag protein processing, specifically the cleavage of the capsid/spacer peptide 1 (CA/SP1) junction. nih.govmdpi.com This inhibition disrupts the formation of the mature, infectious viral core. mdpi.comnih.gov

| Compound | Target | Key Structural Feature | Activity Metric | Reported Value | Source |

|---|---|---|---|---|---|

| GSK3532795 (BMS-955176) | HIV-1 Maturation (Polymorphic Viruses) | C-17 side chain with 1,1-Dioxidothiomorpholino group | EC50 | <15 nM | acs.org |

| GSK3532795 (BMS-955176) | HIV-1 Subtype B Clinical Isolates (in PBMCs) | C-17 side chain with 1,1-Dioxidothiomorpholino group | Median EC50 | 21 nM | nih.gov |

| GSK3532795 (BMS-955176) | Library of Subtype B Polymorphic Gag Diversity | C-17 side chain with 1,1-Dioxidothiomorpholino group | Mean EC50 | 3.9 ± 3.4 nM | nih.gov |

Design of Benzoic Acid Derivatives for Specific Enzyme Targets (e.g., Neuraminidase, Mycobacterial Enzymes)

While the this compound moiety is prominently featured in HIV research, the broader benzoic acid scaffold is a versatile starting point for designing inhibitors against other enzymes.

Neuraminidase: In the context of influenza, benzoic acid derivatives have been designed to mimic the pyranose ring of the natural substrate, sialic acid. nih.govnih.gov Structure-based drug design has led to the synthesis of numerous analogues where substituents are added to the benzoic acid core to interact with the highly conserved active site of the neuraminidase enzyme. acs.orgnih.gov For instance, the addition of acetylamino and guanidino groups to the benzoic acid ring resulted in compounds with inhibitory concentrations (IC50) in the low micromolar range against N9 neuraminidase. acs.org The design strategy focuses on placing functional groups that can form favorable electrostatic and hydrophobic interactions with key residues like Arg118, Arg292, and Arg371 in the enzyme's active site. nih.govnih.gov

Mycobacterial Enzymes: Benzoic acid derivatives have also been explored as antimycobacterial agents. One strategy involves using them as prodrugs; esters of benzoic acid can diffuse more easily through the lipid-rich mycobacterial cell wall and are then hydrolyzed by intracellular esterases to release the active acidic form. researchgate.netacs.org Another approach targets specific enzymes essential for the pathogen's survival, such as dihydrofolate reductase from M. tuberculosis (MtDHFR). mdpi.com Fragment-based drug design, using a simple benzoic acid derivative as a starting point, led to the development of analogues with significantly improved inhibitory activity against MtDHFR. mdpi.com

Modulations Influencing Enzyme Binding Affinities

Structural modifications directly impact the binding affinity of inhibitors to their target enzymes. In the case of GSK3532795, the inhibitor binds within a six-helix bundle formed by the C-terminal residues of the CA and part of the SP1 region. researchgate.net The molecule's design allows for multiple hydrophobic interactions with key residues such as L363, M367, and V370. researchgate.net The carboxylate moiety of the C-3 benzoic acid group is positioned to form favorable salt bridge interactions with a ring of six basic K359 residues, anchoring the inhibitor in the binding pocket. researchgate.net The specific design of the C-17 side chain, incorporating the 1,1-dioxidothiomorpholino group, was crucial for improving binding affinity and dissociation half-life against polymorphic Gag proteins, overcoming the resistance seen with earlier maturation inhibitors. nih.gov

Bioisosteric Strategies in Enhancing Desired Activities

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. nih.gov In the development of HIV-1 maturation inhibitors related to GSK3532795, bioisosteric replacement of the C-3 phenyl substituent (the benzoic acid moiety) was explored to further map the pharmacophore and provide new structural options. researchgate.net

Researchers found that replacing the C-3 benzoic acid with a cyclohexene (B86901) carboxylic acid resulted in exceptional inhibition of wild-type and key mutant viruses. researchgate.net Another novel approach involved designing a spiro[3.3]hept-5-ene to extend the carboxylic acid further from the triterpene core while reducing side chain flexibility. This sp3-rich, non-traditional modification was shown to closely mimic the potency and pharmacokinetic properties of the original C-3 benzoic acid moiety, providing a viable bioisostere of benzene (B151609). researchgate.net These strategies highlight the interplay between the C-3 and C-17 modifications in enhancing broad-spectrum activity. researchgate.net

Rational Design Principles for Novel Active Compounds

The development of potent inhibitors like GSK3532795 is guided by rational drug design principles, which leverage an understanding of the target's structure and the SAR of existing compounds.

The key design principles that emerged from the development of second-generation maturation inhibitors include:

Targeting Polymorphic Resistance: A primary goal was to overcome the limitations of first-generation inhibitors by designing molecules that maintain potency against common Gag polymorphisms. This was achieved by optimizing interactions within the binding pocket to accommodate variations in viral protein structure. nih.govacs.org

Optimizing Pharmacokinetics: Modifications to the C-3 and C-17 positions of the triterpenoid (B12794562) core were not only for antiviral potency but also to achieve a favorable pharmacokinetic profile suitable for clinical use. nih.govresearchgate.net

Modulating Physicochemical Properties: The introduction of the 1,1-dioxidothiomorpholino group on the C-17 side chain was a deliberate strategy to modulate the basicity of the molecule, which can influence properties like solubility and cell permeability. nih.gov

Structure-Based Design: The use of structural modeling and X-ray crystallography to understand how inhibitors bind to the viral Gag protein assembly was crucial. researchgate.net This allowed for the rational design of modifications that enhance binding affinity and specificity, such as ensuring the C-3 carboxylate optimally interacts with key lysine (B10760008) residues in the binding site. researchgate.net

These principles demonstrate a sophisticated, multi-parameter optimization process aimed at creating a compound with potent and broad antiviral activity alongside drug-like properties.

Mechanistic Insights into Molecular Interactions in Vitro

Investigation of Binding Mechanisms with Biomolecular Targets

A thorough review of scientific databases and literature indicates a lack of specific studies focused on the binding mechanisms of 4-(1,1-Dioxidothiomorpholino)benzoic acid with biomolecular targets.

Ligand-Protein Interaction Studies (e.g., with HIV-1 Gag Polyprotein)

No published research could be identified that investigates the direct interaction between this compound and the HIV-1 Gag polyprotein. The HIV-1 Gag polyprotein is a critical target in antiviral research, orchestrating the assembly and release of new virus particles. Studies typically employ techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize such interactions. However, no such data are available for the specified compound.

Enzyme-Inhibitor Complex Characterization

There are no specific studies available that characterize an enzyme-inhibitor complex formed by this compound. While the thiomorpholine (B91149) and benzoic acid scaffolds are found in various enzyme inhibitors, research detailing the specific enzymes inhibited by this compound, or the structural and thermodynamic basis of such inhibition (e.g., through X-ray crystallography or computational modeling), has not been reported.

A data table for enzyme-inhibitor complex characterization is presented below, which remains unpopulated due to the absence of available data.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Thermodynamic Parameters (ΔH, ΔS, ΔG) | Binding Stoichiometry (n) | Method of Determination |

|---|---|---|---|---|---|

| No data available in the scientific literature. |

Kinetic Analysis of Enzyme Modulation (e.g., Ping-Pong Mechanism if Applicable to Analogues)

No literature is available describing the kinetic analysis of enzyme modulation by this compound. Consequently, it has not been determined whether this compound acts as an enzyme inhibitor or activator, nor has its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) been elucidated. There is no evidence to suggest its involvement or the involvement of its analogues in more complex kinetic schemes such as a ping-pong mechanism.

Elucidation of Molecular Recognition Events and Specific Binding Sites

Specific molecular recognition events and the identification of binding sites for this compound on any biomolecular target have not been reported. Such studies, which are crucial for understanding the basis of a compound's specificity and for guiding rational drug design, are currently absent from the scientific record for this molecule.

A data table for molecular recognition and binding site analysis is provided, which is empty due to the lack of specific research findings.

| Biomolecular Target | Binding Site Residues | Key Interactions (e.g., H-bonds, hydrophobic) | Method of Elucidation (e.g., X-ray, NMR, Docking) |

|---|---|---|---|

| No data available in the scientific literature. |

Interfacial Interactions: Insights from Model Membrane Systems

There is a lack of published studies investigating the interfacial interactions of this compound with model membrane systems, such as liposomes or supported lipid bilayers. These studies are important for predicting a compound's absorption, distribution, and potential for membrane disruption. Techniques like differential scanning calorimetry (DSC), fluorescence spectroscopy, and neutron or X-ray scattering are often used for this purpose, but no such data exists for this specific compound. Therefore, its ability to partition into, permeate, or perturb lipid bilayers remains uncharacterized.

Emerging Applications and Advanced Research Perspectives

Development as Molecular Probes for Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological processes. Benzoic acid derivatives have been successfully utilized in the construction of synthetic biosensors. For instance, a synthetic biosensor (sBAD) has been engineered to detect benzoic acid derivatives in yeast, with a fluorescent output that correlates with the concentration of the target molecule. frontiersin.org This suggests that the benzoic acid portion of 4-(1,1-Dioxidothiomorpholino)benzoic acid could serve as a recognition element for designing novel probes.

The thiomorpholine (B91149) 1,1-dioxide component, with its polar sulfone group, can influence the solubility and pharmacokinetic properties of a molecule, which are critical for the effective functioning of a molecular probe within a cellular environment. The stability of complexes between benzoic acid derivatives and proteins has been studied, indicating that these interactions can be strong and specific. nih.gov This opens up the possibility of developing probes based on this compound for studying protein dynamics and localization.

| Biocompatibility | Generally well-tolerated by biological systems. | The sulfone group can enhance aqueous solubility. | Probes for in vivo imaging and diagnostics. |

Exploration in Molecular Electronics and Functional Materials

The field of molecular electronics seeks to use individual molecules or nanoscale assemblies of molecules as electronic components. Benzoic acid derivatives are of interest in this area due to their ability to self-assemble and form ordered structures, which is a prerequisite for the fabrication of functional molecular devices. nih.gov They have been investigated for on-surface synthesis of carbon-based nanostructures, demonstrating their utility as building blocks for functional materials. researchgate.net

A study on a structurally related compound, Dihydroxy(4-thiomorpholinomethyl)benzoic acid, revealed that it exhibits diode-like characteristics. This behavior is attributed to the intrinsic electronic properties of the different molecular moieties. This finding strongly suggests that this compound, with its similar juxtaposition of a sulfur-containing heterocycle and a benzoic acid, could also possess interesting electronic properties. The thiomorpholine 1,1-dioxide group can influence the electronic nature of the molecule, potentially leading to the development of novel molecular-scale diodes or other electronic components.

Furthermore, the ability of benzoic acid derivatives to form liquid crystals through hydrogen bonding opens avenues for the application of this compound in the development of new display technologies and other functional materials. nih.gov

Relevance in Proteomics Research Methodologies

Proteomics, the large-scale study of proteins, relies on a variety of chemical tools to investigate protein structure, function, and interactions. Benzoic acid derivatives have been shown to interact with proteins and can influence their stability. nih.gov This property could be harnessed in proteomics methodologies, for example, in the development of chemical probes for activity-based protein profiling or for the selective enrichment of certain classes of proteins from complex biological samples.

The thiomorpholine 1,1-dioxide moiety is also of interest in biochemical research. For instance, it has been investigated in enzyme inhibition studies. The sulfone group can form strong interactions with the active sites of enzymes, leading to their inhibition. This suggests that this compound could be a valuable tool for studying enzyme function and for the identification of new drug targets in proteomics-based drug discovery.

Table 2: Potential Applications in Proteomics

| Proteomics Application | Potential Role of this compound |

|---|---|

| Affinity-based Protein Enrichment | The benzoic acid moiety could be used as a bait to capture specific protein targets. |

| Enzyme Inhibition Profiling | The thiomorpholine 1,1-dioxide group could interact with and inhibit specific enzymes, aiding in their characterization. |

| Chemical Cross-linking | The molecule could be modified to act as a cross-linker to study protein-protein interactions. |

| Protein Stabilization Studies | Its interaction with proteins could be used to study factors affecting protein stability. nih.gov |

Future Directions in Drug Discovery and Chemical Biology Research

The structural motifs present in this compound are found in a wide range of biologically active compounds, suggesting a rich potential for this molecule in drug discovery and chemical biology.

The thiomorpholine 1,1-dioxide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. jchemrev.com Derivatives of thiomorpholine have shown a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The thiomorpholine 1,1-dioxide moiety, in particular, has been incorporated into compounds designed as retina protectors and has been shown to have anti-inflammatory and potential antitumor activities. jchemrev.combiosynth.com

Similarly, benzoic acid and its derivatives are a cornerstone in medicinal chemistry. They are present in numerous approved drugs and are known to exhibit a wide range of biological effects, including anticancer and antimicrobial activities. preprints.orgnih.gov Benzoic acid derivatives have been explored as retinoid activity modulators and as prodrugs for diseases like tuberculosis. nih.govnih.gov

The combination of these two pharmacologically significant moieties in a single molecule makes this compound a highly attractive candidate for screening in various disease models. Future research could focus on synthesizing a library of analogs by modifying both the benzoic acid and the thiomorpholine rings to explore the structure-activity relationships and to identify lead compounds for various therapeutic areas.

Table 3: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale based on Thiomorpholine 1,1-Dioxide | Rationale based on Benzoic Acid |

|---|---|---|

| Oncology | Derivatives have shown antitumor activity. biosynth.com | Numerous derivatives exhibit anticancer properties. preprints.org |

| Infectious Diseases | Known antimicrobial and antifungal properties. ontosight.ai | Antimicrobial activity is well-documented. nih.gov |

| Inflammatory Diseases | Anti-inflammatory properties have been reported. biosynth.com | Derivatives have been investigated for anti-inflammatory effects. |

| Neurodegenerative Diseases | Potential for retina protection. jchemrev.com | Some derivatives show neuroprotective effects. |

Q & A

Q. What are the recommended methodologies for synthesizing 4-(1,1-Dioxidothiomorpholino)benzoic acid and validating its purity?

The synthesis of this compound typically involves coupling thiomorpholine 1,1-dioxide with a benzoic acid derivative under controlled conditions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiomorpholine dioxide moiety to the benzoic acid core .

- Purification : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>97% by HPLC). Crystallization from ethanol/water mixtures improves yield and crystallinity .

- Validation : Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning or disordered solvent molecules. Recommended approaches:

- Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .

- Validate results with WinGX , which integrates tools for Fourier map analysis and thermal parameter adjustments .

- Cross-reference with ORTEP-3 for graphical validation of molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) of this compound in antiviral research?

SAR optimization for HIV-1 maturation inhibition (e.g., GSK3532795/BMS-955176) requires:

- Substituent analysis : Systematic substitution at the C-3 benzoic acid and C-17 triterpenoid positions to balance potency and pharmacokinetics. For example, the 1,1-dioxidothiomorpholino group enhances viral coverage by interacting with polymorphic Gag residues .

- In vitro assays : Measure EC₅₀ values against HIV-1 subtype B pseudoviruses to assess resistance profiles .

- In vivo validation : Preclinical pharmacokinetic studies in rodents/non-human primates to evaluate oral bioavailability and metabolic stability .

Q. How can conflicting data on the compound’s polymorph-dependent activity be addressed experimentally?

Polymorph-dependent activity discrepancies (e.g., variable EC₅₀ values across viral strains) necessitate:

- Crystallographic screening : Co-crystallize the compound with HIV-1 Gag proteins to identify binding site variations. Tools like SIR97 enable rapid phase determination for complex crystals .

- Molecular dynamics (MD) simulations : Model interactions between the thiomorpholine dioxide group and Gag residues (e.g., Q369, V370) to predict resistance mutations .

- High-throughput mutagenesis : Generate libraries of Gag mutants to empirically map resistance pathways .

Q. What experimental design considerations are critical for assessing the compound’s metabolic stability?

Metabolic stability studies should include:

- Liver microsome assays : Incubate the compound with human/rodent liver microsomes to identify cytochrome P450 (CYP) oxidation hotspots. Monitor metabolites via LC-MS/MS .

- Isotope labeling : Use deuterated analogs to stabilize vulnerable positions (e.g., benzylic hydrogens) and prolong half-life .

- Species-specific differences : Compare clearance rates in preclinical models (e.g., rats vs. dogs) to predict human pharmacokinetics .

Data Analysis and Interpretation

Q. How should researchers reconcile contradictory in vitro vs. in vivo efficacy data?

Contradictions may stem from protein binding or tissue penetration issues. Mitigation strategies:

- Plasma protein binding assays : Measure free drug concentrations using equilibrium dialysis .

- Tissue distribution studies : Radiolabel the compound and quantify uptake in lymphoid tissues via scintillation counting .

- Pharmacodynamic modeling : Correlate in vitro EC₅₀ values with in vivo viral load reduction using nonlinear regression .

Q. What computational tools validate the electronic effects of the 1,1-dioxidothiomorpholino substituent?

- Density functional theory (DFT) : Calculate partial charges and electrostatic potential maps (e.g., using Gaussian 09) to predict hydrogen-bonding capacity .

- COSMO-RS : Model solvation effects and pKa shifts to optimize solubility and ionization .

- Molecular docking (AutoDock Vina) : Simulate binding to HIV-1 Gag to prioritize substituents with favorable ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.